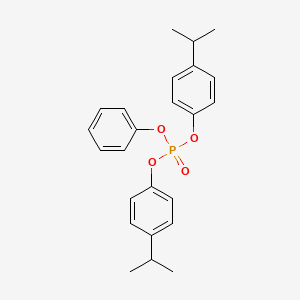

Bis(4-isopropylphenyl) phenyl phosphate

Description

Bis(4-isopropylphenyl) phenyl phosphate (B4IPPPP) is an organophosphate ester (OPE) with the molecular formula C27H33O4P and a molecular weight of 452.522 g/mol . It features two 4-isopropylphenyl groups attached to a central phenyl phosphate moiety. B4IPPPP is primarily used as a flame retardant in industrial applications, including automotive components and polymer formulations . Its structure grants it thermal stability and resistance to hydrolysis, making it suitable for high-temperature environments.

Properties

CAS No. |

55864-07-8 |

|---|---|

Molecular Formula |

C24H27O4P |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

phenyl bis(4-propan-2-ylphenyl) phosphate |

InChI |

InChI=1S/C24H27O4P/c1-18(2)20-10-14-23(15-11-20)27-29(25,26-22-8-6-5-7-9-22)28-24-16-12-21(13-17-24)19(3)4/h5-19H,1-4H3 |

InChI Key |

GQJZORIDXGBCCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bis(4-isopropylphenyl) phenyl phosphate typically involves a phosphoric esterification reaction . This process requires the reaction of phosphoric acid with 4-isopropylphenol and phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an organic solvent such as ether or alcohol .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often requiring precise temperature control and the removal of by-products to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Bis(4-isopropylphenyl) phenyl phosphate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens (chlorine, bromine) or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate oxides , while substitution reactions may produce alkylated phosphates .

Scientific Research Applications

Chemistry: Bis(4-isopropylphenyl) phenyl phosphate is widely used as a flame retardant in various polymeric materials, including plastics, synthetic resins, and coatings. Its ability to enhance flame resistance makes it valuable in the development of safer materials .

Biology and Medicine: In biological and medical research, this compound is studied for its potential use as a biocompatible flame retardant in medical devices and equipment. Its low toxicity and high efficacy make it a promising candidate for such applications .

Industry: In the electronics industry, this compound is used in the manufacture of circuit boards and television backlight modules to improve their flame resistance. It is also employed as an additive in lubricants and plasticizers to enhance their performance .

Mechanism of Action

The mechanism by which bis(4-isopropylphenyl) phenyl phosphate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound interacts with the polymer matrix at a molecular level, enhancing its thermal stability and resistance to ignition .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Molecular and Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Configuration |

|---|---|---|---|

| Bis(4-isopropylphenyl) phenyl phosphate (B4IPPPP) | C27H33O4P | 452.522 | Two 4-isopropylphenyl groups |

| 4-Isopropylphenyl diphenyl phosphate (4IPPDPP) | C21H21O4P | 368.369 | One 4-isopropylphenyl group, two phenyl groups |

| Tris(4-isopropylphenyl) phosphate (T4IPPP) | C30H39O4P | 494.602 | Three 4-isopropylphenyl groups |

| Triphenyl phosphate (TPHP) | C18H15O4P | 326.285 | Three phenyl groups |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | C9H15Cl6O4P | 430.902 | Three chlorinated alkyl groups |

- Key Structural Differences :

Environmental and Human Exposure Profiles

Regulatory and Toxicological Profiles

Table 3: Regulatory Status and Toxicity Data

| Compound Name | Regulatory Classification | Key Toxicological Concerns |

|---|---|---|

| B4IPPPP | Not explicitly regulated | Suspected endocrine disruptor |

| 4IPPDPP | Under TSCA Section 6(h) review | Developmental toxicity in rodents |

| T4IPPP | Listed as a UVCB substance* | Persistent, bioaccumulative |

| TPHP | Restricted in EU (REACH) | Neurotoxicity, metabolic disruption |

*UVCB = Unknown or Variable Composition, Complex Reaction Products .

- B4IPPPP vs. TPHP : While TPHP is regulated in the EU due to neurotoxic effects, B4IPPPP lacks comprehensive toxicity data but shares structural similarities with ITP isomers linked to endocrine disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.